molecular formula C7H9ClN6 B13070754 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13070754
M. Wt: 212.64 g/mol
InChI Key: GVSHFRKCNXECAJ-UHFFFAOYSA-N
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Description

1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both imidazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.

Preparation Methods

The synthesis of 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-1-methyl-1H-imidazole and 1H-1,2,4-triazole.

    Coupling Reaction: The two heterocycles are then coupled using a suitable linker, such as a methylene group, under specific reaction conditions.

    Reaction Conditions: The coupling reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, like dimethylformamide (DMF), at elevated temperatures.

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted imidazole and triazole derivatives.

Scientific Research Applications

1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    Imidazole Derivatives: Compounds like 1-methylimidazole and 5-chloroimidazole share structural similarities but may have different biological activities and applications.

    Triazole Derivatives: Compounds like 1,2,4-triazole and its substituted derivatives also share structural features but differ in their specific interactions and effects.

    Unique Features: The combination of imidazole and triazole rings in this compound provides a unique scaffold for drug design and other applications, offering a balance of stability, reactivity, and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H9ClN6

Molecular Weight

212.64 g/mol

IUPAC Name

1-[(5-chloro-1-methylimidazol-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H9ClN6/c1-13-5(8)2-10-6(13)3-14-4-11-7(9)12-14/h2,4H,3H2,1H3,(H2,9,12)

InChI Key

GVSHFRKCNXECAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CN2C=NC(=N2)N)Cl

Origin of Product

United States

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